

Technical Whitepaper: Chemical Properties and Synthetic Pathways of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

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Compound of Interest

1-(b-D-Xylofuranosyl)-5methoxyuracil

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Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not readily available in public literature. This document provides a technical guide based on established chemical principles and extrapolated data from closely related analogues, including 5-methoxyuridine and other xylofuranosyl nucleosides. All protocols and data presented herein should be considered predictive and require experimental validation.

Introduction

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. Modifications to both the sugar moiety and the nucleobase can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic profile. 1-(β -D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analogue featuring a xylofuranose sugar in place of the natural ribose or deoxyribose, and a methoxy group at the 5-position of the uracil base. The xylofuranose configuration, particularly the C3'-hydroxyl in an "up" (arabino-like) position, can alter the conformational preferences of the nucleoside, potentially affecting its interaction with viral or cellular enzymes. The 5-methoxy modification on the uracil ring is a known feature in some naturally occurring modified ribonucleosides, where it can influence base pairing and RNA stability.[1][2] This whitepaper outlines the predicted chemical properties, a proposed synthetic route, and potential biological significance of this target compound.



Predicted Chemical and Physical Properties

The properties of 1-(β -D-Xylofuranosyl)-5-methoxyuracil have been estimated based on its calculated molecular formula and data from its close structural analogue, 5-methoxyuridine (the ribofuranosyl counterpart).

Table 1: Calculated and Estimated Physical Properties

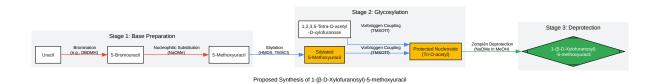
Property	Value	Basis for Estimation
Molecular Formula	C10H14N2O7	Calculated
Molecular Weight	274.23 g/mol	Calculated[3]
Exact Mass	274.08010 Da	Calculated[3]
Appearance	White to Off-White Powder	Analogy to 5-methoxyuridine[4]
Melting Point	~210-220 °C	Analogy to 5-methoxyuridine (217-218 °C)[4]
Solubility	Soluble in Water, DMSO	Analogy to 5-methoxyuridine[4]
XLogP3	-1.8	Analogy to 5-methoxyuridine[3]

Proposed Synthesis

The most established and versatile method for synthesizing pyrimidine nucleosides is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[5][6] This method involves the condensation of a persilylated nucleobase with a protected sugar derivative, catalyzed by a Lewis acid. A plausible synthetic pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a three-stage process.

Synthesis Workflow Diagram





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Caption: Proposed three-stage synthesis workflow for the target compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of 5-Methoxyuracil (via 5-Bromouracil)

- Bromination of Uracil: To a stirred suspension of uracil (1.0 eq) in glacial acetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq). Heat the mixture at 50°C for 1.5-2 hours.
 The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and filtered to yield 5-bromouracil as a white solid after drying.
- Methoxylation: 5-Bromouracil (1.0 eq) is suspended in a solution of sodium methoxide (NaOMe) in dry methanol. The mixture is refluxed until TLC indicates the complete consumption of the starting material. The reaction is then cooled, neutralized with an acidic resin, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 5-methoxyuracil.

Protocol 3.2.2: Synthesis of 1-(2,3,5-tri-O-acetyl-β-D-Xylofuranosyl)-5-methoxyuracil

 Silylation of 5-Methoxyuracil: A suspension of dry 5-methoxyuracil (1.2 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCI) or ammonium sulfate is refluxed until the solution becomes clear. The excess HMDS is then removed by distillation under reduced pressure to yield the persilylated 5-methoxyuracil as an oil, which is used immediately in the next step.



• Glycosylation (Vorbrüggen Coupling): The protected sugar, 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0 eq), is dissolved in a dry aprotic solvent such as acetonitrile or 1,2-dichloroethane.[7][8] The silylated 5-methoxyuracil is added to this solution, followed by the dropwise addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq), at 0°C or room temperature. The reaction is stirred at room temperature or gentle heat (e.g., 65°C) until completion.[3] The reaction is then quenched, diluted, and washed. The organic layer is dried and concentrated. The crude product is purified by silica gel chromatography to yield the protected nucleoside.

Protocol 3.2.3: Deprotection to 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Zemplén Deprotection: The protected nucleoside is dissolved in dry methanol. A catalytic
amount of a freshly prepared solution of sodium methoxide in methanol is added. The
reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction
is neutralized with an acidic ion-exchange resin, filtered, and the solvent is evaporated. The
final product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, is purified by column chromatography
or recrystallization.

Predicted Spectroscopic Data

The following NMR chemical shifts are predicted by analyzing the known shifts of the xylofuranosyl moiety and the influence of the 5-methoxy group on the uracil ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)



Proton	Predicted Shift (ppm)	Multiplicity	Notes
H-6	~7.6 - 7.8	S	The 5-methoxy group causes a downfield shift compared to unsubstituted uracil.
H-1'	~5.9 - 6.1	d	Anomeric proton, typical for β- nucleosides.
H-2'	~4.3 - 4.5	t	
H-3'	~4.2 - 4.4	t	
H-4'	~4.1 - 4.3	m	
H-5'a, H-5'b	~3.7 - 3.9	m	
-OCH₃	~3.7 - 3.8	S	Methoxy group protons on the uracil ring.

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)

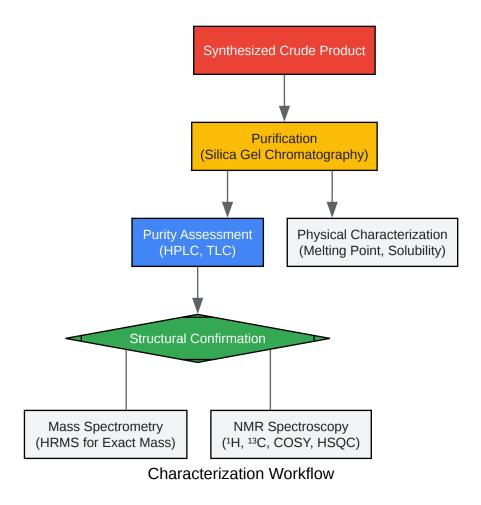


Carbon	Predicted Shift (ppm)	Notes
C-2	~152	Carbonyl carbon.
C-4	~165	Carbonyl carbon.
C-5	~140	Methoxy-substituted carbon, significantly downfield.
C-6	~125-130	Shifted downfield by the adjacent methoxy group.
C-1'	~90-92	Anomeric carbon.
C-2'	~75-77	Sugar carbons in typical furanose range.
C-3'	~74-76	Sugar carbons in typical furanose range.
C-4'	~83-85	Sugar carbons in typical furanose range.
C-5'	~61-63	Sugar carbons in typical furanose range.
-OCH₃	~56-58	Methoxy carbon.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a standard characterization workflow.





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Caption: A standard workflow for the purification and characterization of a novel nucleoside.

Potential Biological Activity

While the biological activity of 1-(β -D-Xylofuranosyl)-5-methoxyuracil has not been reported, the activities of related compounds provide a basis for speculation.

- Antiviral Potential: Xylofuranosyl nucleosides have been investigated as antiviral agents. The
 altered sugar pucker can lead to inhibition of viral polymerases. For instance, certain
 xylofuranosyl nucleoside phosphonates show activity against RNA viruses like the measles
 virus. Furthermore, various 5-substituted pyrimidine nucleosides are known to possess
 significant antiviral properties, particularly against herpesviruses.
- Anticancer Potential: Modifications at the 5-position of uracil are a common strategy in the design of anticancer drugs (e.g., 5-Fluorouracil). Guanidino xylofuranosyl nucleosides have



shown antiproliferative effects in leukemia and breast cancer cells.[3] The combination of the xylose sugar and the 5-methoxy group could result in a compound with cytostatic or cytotoxic properties that warrants investigation.

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil represents an intriguing, yet unexplored, nucleoside analogue. Based on well-established synthetic methodologies, its preparation via the Vorbrüggen glycosylation is highly feasible. The predicted chemical and physical properties, derived from closely related structures, provide a solid foundation for its synthesis and characterization. The structural motifs—a xylofuranose sugar and a 5-methoxyuracil base—are associated with antiviral and anticancer activities in other nucleoside analogues, suggesting that this compound is a promising candidate for biological screening and further drug development efforts.

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